Hydroxyphenyl propamidobenzoic acid

Catalog No.
S3317975
CAS No.
697235-49-7
M.F
C16H15NO4
M. Wt
285.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyphenyl propamidobenzoic acid

Natural oat extracts suffer from batch variability, oxidation, and low active concentration, compromising formulation stability. Hydroxyphenyl propamidobenzoic acid (>99% pure) solves this as a synthetic avenanthramide D, ensuring consistent neuro-cosmetic efficacy. • Clinically proven 65% reduction in pruritus via histamine pathway inhibition. • Rapid suppression of IL-6 & TNF-α for post-procedure erythema. • Upregulates tight junction proteins, reducing TEWL. • Stable at pH 3-8 and up to 40°C, soluble in glycols for clear formulations. Ideal for dermatological creams, scalp treatments, and barrier repair serums.

CAS Number

697235-49-7

Product Name

Hydroxyphenyl propamidobenzoic acid

IUPAC Name

2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

InChI

InChI=1S/C16H15NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-6,8-9,18H,7,10H2,(H,17,19)(H,20,21)

InChI Key

DLFOKZQWYFNKCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O

Synonyms

2-((3-(4-hydroxyphenyl)-1-oxopropyl)amino)benzoic acid, DHAvD cpd, dihydroavenanthramide D

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O

The exact mass of the compound Hydroxyphenyl propamidobenzoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99%

Package Size

10 mg, 50 mg, 100 mg

Hydroxyphenyl propamidobenzoic acid (CAS 697235-49-7), also known as synthetic Dihydroavenanthramide D, is a high-purity biomimetic active engineered to replicate the neurosensory-soothing and anti-inflammatory properties of natural oat avenanthramides. For industrial procurement, it is supplied as a standardized >99% pure powder or a pre-solubilized glycol solution (e.g., 5% in pentylene/butylene glycol). Unlike complex botanical extracts, this synthetic amide provides a precise molecular target for inhibiting pro-inflammatory cytokines (IL-6, TNF-α) and histamine-related mediators. Its primary procurement value lies in its role as a non-steroidal, highly stable anti-pruritic and anti-erythema agent for dermatological and sensitive-skin formulations, offering predictable solubility, strict batch-to-batch consistency, and long-term thermal stability up to 40°C.

Research Fit

Compound Class Synthetic avenanthramide analogue with NK1R interaction pathway
Evidence Context Placebo-controlled endpoint data for itch and erythema reduction
Formulation Suitability Defined purity profile supports leave-on emulsion and barrier-repair research

Replacing synthetic hydroxyphenyl propamidobenzoic acid with natural colloidal oatmeal or generic avenanthramide extracts introduces severe processability and reproducibility risks. Natural oat extracts suffer from low active titer, inherent batch-to-batch phytochemical variability, and a high susceptibility to oxidation, which frequently causes undesirable discoloration (browning) in finished cosmetic emulsions [1]. Furthermore, natural extracts contain complex matrix components that complicate solubility and limit the maximum achievable concentration of the active soothing motif. By utilizing the synthesized biomimetic molecule, formulators bypass these extraction bottlenecks, achieving a standardized dosage that guarantees consistent neuro-calming efficacy without compromising the aesthetic stability or pH balance (stable between pH 3.0–8.0) of the final commercial product [2].

Substitution Risk

Natural oat avenanthramide extracts
Variable avenanthramide composition and lower purity may shift anti-pruritic endpoint reproducibility compared to defined HPPBA.
Classical H1 antihistamines
Lack NK1R-mediated mast cell stabilisation and barrier restoration properties; itch reduction pathway context may differ.
Simple emollients or barrier lipids
Provide transient occlusion without reported tight junction upregulation or anti-inflammatory endpoint responses.

Active Purity and Formulation Stability vs. Natural Avenanthramide Extracts

In scale-up manufacturing, natural oat extracts present significant challenges due to low active concentrations and oxidative degradation. Hydroxyphenyl propamidobenzoic acid is synthesized to a >99% purity standard, eliminating the complex organic matrix that causes discoloration in natural extracts. It demonstrates excellent stability in glycol-based delivery systems (e.g., butylene/pentylene glycol) and maintains structural integrity across a broad pH range of 3.0 to 8.0 [1]. When compared to natural extracts, the synthetic form allows for precise dosing (typically 0.1% to 0.5% in formulation) without the need for high-level antioxidant stabilizers to prevent browning [2].

Evidence DimensionActive Purity and Color Stability
Target Compound Data>99% assay, highly color-stable in glycols
Comparator Or BaselineNatural oat extract (variable low titer, highly prone to oxidative browning)
Quantified Difference>99% standardized active vs. highly variable trace active; eliminates oxidation-induced discoloration
ConditionsCosmetic emulsion formulation, pH 3.0-8.0, up to 40°C

Enables manufacturers to formulate high-potency anti-itch products without the aesthetic degradation and batch variability inherent to botanical extracts.

Itch reduction
Head-to-head
65% reduction from baseline
Reported endpoint response vs. placebo
4-week, 40-subject trial; 0.1% HPPBA emulsion

Anti-Pruritic and Anti-Erythema Efficacy vs. Baseline

Hydroxyphenyl propamidobenzoic acid functions as a potent non-steroidal anti-pruritic agent. In a 4-week double-blind clinical study involving subjects with visible dry and itchy skin, an emulsion containing 0.1% hydroxyphenyl propamidobenzoic acid demonstrated a 65% reduction in skin itchiness and a 50% reduction in erythema compared to baseline [1]. This performance rivals traditional mild corticosteroids like hydrocortisone in symptom relief, but operates via the inhibition of histamine release and pro-inflammatory mediators rather than steroidal pathways, ensuring long-term safety without skin thinning [2].

Evidence DimensionReduction in Pruritus and Erythema
Target Compound Data65% itch reduction, 50% erythema reduction (at 0.1% concentration)
Comparator Or BaselineBaseline / Placebo emulsion
Quantified Difference65% decrease in pruritus and 50% decrease in visible redness over 4 weeks
Conditions4-week double-blind in-vivo study, subjects aged 35-80 with dry/itchy skin

Provides procurement teams with a clinically validated, non-steroidal active for high-performance eczema and sensitive-skin care lines.

Erythema reduction
Head-to-head
50% reduction from baseline
Reported anti-redness endpoint vs. placebo
Same trial design; substantiates redness claims

Epidermal Barrier Reinforcement via Tight Junction Upregulation

Unlike standard humectants or generic soothing agents that passively sit on the skin, hydroxyphenyl propamidobenzoic acid actively repairs the skin barrier at the cellular level. Research demonstrates that it promotes keratinocyte proliferation and significantly upregulates the expression of tight junction proteins [1]. In clinical evaluations of formulations containing this active, skin hydration increased by 51.22% immediately upon application, and sustained use over 28 days led to a significant reduction in Transepidermal Water Loss (TEWL) alongside a 17.31% increase in skin elasticity [2].

Evidence DimensionSkin Hydration and Barrier Function (TEWL)
Target Compound Data+51.22% immediate hydration, significant TEWL reduction
Comparator Or BaselineUntreated baseline / standard passive emollients
Quantified Difference51.22% increase in immediate hydration and active upregulation of tight junction proteins
Conditions28-day clinical evaluation of multi-component facial mask on human subjects

Justifies the selection of this compound for advanced barrier-repair products where active cellular-level structural reinforcement is required over mere passive moisturization.

NK1R antagonism
Class-level
Inhibits substance P-induced mast cell degranulation
Upstream anti-pruritic pathway context
In vitro; distinct from H1 receptor blockade

Rapid Inhibition of Pro-Inflammatory Cytokines vs. Baseline

The compound exhibits rapid pharmacological action against inflammatory cascades. In clinical studies of non-steroidal topical creams treating facial seborrheic dermatitis, formulations containing hydroxyphenyl propamidobenzoic acid significantly reduced the gene expression of key inflammatory mediators, including IL-1α, IL-1β, IL-6, IL-8, and TNF-α, within just 7 days of application [1]. Additionally, it significantly downregulated pruritus mediators such as cathepsin S (CTS) and L-histidine decarboxylase (HDC), providing a measurable genomic basis for its rapid soothing effects [2].

Evidence DimensionGene Expression of Inflammatory and Pruritus Mediators
Target Compound DataSignificant downregulation at Day 7
Comparator Or BaselineBaseline (Day 0)
Quantified DifferenceStatistically significant reduction in IL-1α, IL-6, TNF-α, CTS, and HDC expression within 1 week
ConditionsIn-vivo topical application twice daily for 7 to 14 days on subjects with seborrheic dermatitis

Proves to formulators that the compound delivers rapid, measurable genomic suppression of inflammation, ideal for acute flare-up treatments.

Barrier enhancement
Head-to-head
Upregulated claudin-1, occludin; restored filaggrin
Reported barrier restoration endpoint
In vitro HaCaT & reconstructed epidermis
Purity & consistency
Class-level
≥99% single entity (HPLC) vs. natural mixture 200–250 ppm
Consistent formulation input; reduced variability
Synthetic purity supports batch reproducibility

Non-Steroidal Anti-Itch Creams and Eczema Care

Directly leveraging its proven 65% reduction in pruritus and inhibition of histamine pathways, it is the optimal active for over-the-counter neuro-cosmetics and dermatological creams targeting atopic dermatitis, replacing or supplementing hydrocortisone [1].

Post-Procedure and Sunburn Recovery Lotions

Utilizing its rapid suppression of IL-6 and TNF-α, the compound is highly suited for post-laser, chemical peel, or after-sun formulations where immediate reduction of acute erythema and neurogenic stinging is critical.

Advanced Barrier Repair Serums

Because it actively upregulates tight junction protein expression in keratinocytes, it is ideal for premium anti-aging and barrier-restoring serums designed to reduce Transepidermal Water Loss (TEWL) and improve epidermal thickness [2].

Scalp Care and Anti-Dandruff Tonics

Its high solubility in glycols and stability at varying pH levels make it an excellent addition to liquid scalp treatments aiming to reduce seborrheic dermatitis-induced itch and redness without leaving a greasy residue [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Anti-itch leave-on formulation research
Placebo-controlled itch reduction endpoint
Formulation dose-response and sensory validation
Barrier-repair serum development
Tight junction protein upregulation evidence
Barrier restoration in cytokine-challenged models
Anti-redness cosmetic product development
Reported erythema reduction vs. placebo
Clinical claim substantiation review
Multi-active non-steroidal cream formulation
Compatibility with other anti-inflammatory actives
Stability and safety in combination testing

XLogP3

3.4

UNII

25KRT26H77

Sequence

YX

GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

697235-49-7

Wikipedia

Hydroxyphenyl propamidobenzoic acid

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